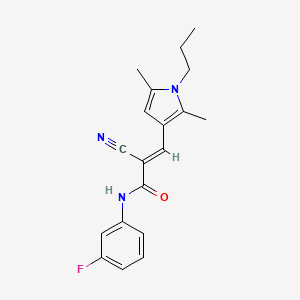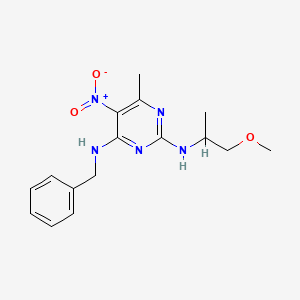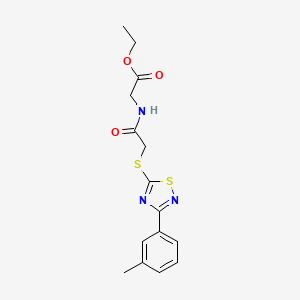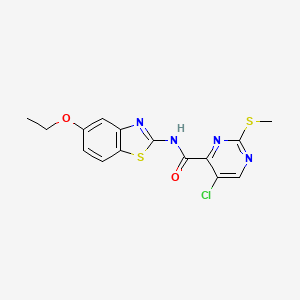![molecular formula C22H26FN3O3 B2543690 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide CAS No. 896362-75-7](/img/structure/B2543690.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide is a useful research compound. Its molecular formula is C22H26FN3O3 and its molecular weight is 399.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide generally involves multi-step organic reactions. One common method starts with the synthesis of the benzo[d][1,3]dioxole derivative. This can be achieved through the cyclization of catechol with methylene chloride under acidic conditions to form the benzo[d][1,3]dioxole ring. The fluorophenyl piperazine is then synthesized by reacting 4-fluorobenzaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride.
The final step involves coupling the benzo[d][1,3]dioxole derivative with the fluorophenyl piperazine derivative. This can be achieved through nucleophilic substitution reactions or other coupling reactions such as Suzuki or Heck coupling. The propionamide group is introduced by acylation reactions, typically using propionyl chloride in the presence of a base like triethylamine.
Industrial Production Methods On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as the purification methods such as recrystallization or chromatography. Batch reactors or continuous flow reactors can be used depending on the scale of production.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide undergoes various chemical reactions, including:
Oxidation: : It can be oxidized under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reacting partner.
Common Reagents and Conditions Used Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Coupling agents: Palladium-based catalysts for Suzuki or Heck coupling.
Major Products Formed from These Reactions The major products formed vary depending on the reaction type:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Conversion of functional groups to more reduced forms.
Substitution: Introduction of new substituents at specific positions on the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. Biology: Its interactions with biological macromolecules such as proteins and enzymes are studied for drug development. Medicine: Potential therapeutic applications include acting as an anti-inflammatory agent, antidepressant, or anxiolytic. Industry: Utilized in the synthesis of specialty chemicals and in materials science for the development of advanced polymers.
Mechanism of Action: The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide involves its interaction with specific molecular targets in the body. This can include binding to receptors such as serotonin or dopamine receptors, influencing signal transduction pathways and ultimately altering cellular responses. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
When compared with similar compounds such as other piperazine derivatives or benzodioxole-containing molecules, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide stands out due to its unique combination of the fluorophenyl and benzo[d][1,3]dioxole moieties, which confer distinctive chemical and biological properties. This uniqueness can lead to different pharmacological profiles and applications.
Similar Compounds
1-(4-Fluorophenyl)piperazine: Known for its use in antidepressants.
Benzo[d][1,3]dioxole derivatives: Studied for their anti-inflammatory and antimicrobial properties.
Conclusion: this compound is a versatile compound with diverse applications in science and industry. Its complex synthesis and unique chemical structure make it a subject of significant research interest.
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-2-22(27)24-14-19(16-3-8-20-21(13-16)29-15-28-20)26-11-9-25(10-12-26)18-6-4-17(23)5-7-18/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHNWXNEQVUQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-METHYL-N-(4-{[4-(4-METHYLBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2543609.png)

![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)

![2-(4-acetylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2543619.png)

![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)
![3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2543623.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYLTHIOPHENE-2-SULFONAMIDE](/img/structure/B2543624.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2543627.png)

